Fluthiacet-methyl
Overview
Description
Fluthiacet-methyl is an isourazole herbicide applied to actively growing weeds in soybeans to control annual broadleaf weeds . It is particularly effective in controlling velvetleaf . It is also known as acetic acid, [[2-chloro-4-fluoro-5-[(tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]thio]-, methyl ester .
Molecular Structure Analysis
The molecular formula of Fluthiacet-methyl is C15H15ClFN3O3S2 . Its molecular weight is 403.879 Da . The percent composition is C 44.61%, H 3.74%, Cl 8.78%, F 4.70%, N 10.40%, O 11.88%, S 15.88% .Physical And Chemical Properties Analysis
Fluthiacet-methyl is a white powder . Its solubility in water at 29°C is 0.64 mg/l . It has a vapor pressure of 9.2 x 10^-6 Pa . The log P (octanol/water) is 3.55 .Scientific Research Applications
Control of Velvetleaf in Dicamba/Glyphosate–Resistant Soybean
Fluthiacet-methyl has been used in combination with dicamba and glyphosate for the control of velvetleaf (Abutilon theophrasti), an economically important weed in agronomic crops in Nebraska and the United States . The study found that fluthiacet-methyl provided ≥94% velvetleaf control 28 days after treatment (DAT) and ≥96% biomass reduction regardless of application rate or velvetleaf height . The interaction of dicamba + fluthiacet-methyl + glyphosate was additive for velvetleaf control and biomass reduction regardless of application rate and velvetleaf height .
Tolerance of Flax to Fluthiacet-methyl
Flax (Linum usitatissimum) has shown excellent tolerance to fluthiacet-methyl . The research was conducted to evaluate the tolerance of flax to topramezone, pyroxasulfone, flumioxazin, and fluthiacet-methyl applied alone as well as in a mix with currently registered herbicides . The study concluded that flax had excellent crop safety to the combination of pyroxasulfone + sulfentrazone .
Mechanism of Action
Target of Action
Fluthiacet-methyl primarily targets the protoporphyrinogen oxidase (PPO) enzyme in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis .
Mode of Action
Fluthiacet-methyl acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen, which under light conditions, causes a series of reactions that result in cell membrane damage .
Biochemical Pathways
The inhibition of the PPO enzyme disrupts the chlorophyll biosynthesis pathway . The accumulation of protoporphyrinogen leads to an increase in cellular oxidative stress, causing irreversible damage to the cell membrane structure and function . This process is rapid, with leaf necrosis symptoms appearing within 24 to 48 hours under light conditions .
Pharmacokinetics
It is known that the compound is slightly mobile and has a medium potential for particle-bound transport . This suggests that it can be absorbed and distributed within the plant system, exerting its herbicidal effect.
Result of Action
The action of Fluthiacet-methyl leads to the death of sensitive weeds. The disruption of the cell membrane structure and function caused by the accumulation of protoporphyrinogen results in the leakage of electrolytes from the plant cells . This rapid action effectively controls broad-leaved weeds, including velvetleaf .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fluthiacet-methylFor instance, light conditions are necessary for Fluthiacet-methyl to exhibit its herbicidal effect .
Safety and Hazards
Future Directions
Fluthiacet-methyl is currently used as a post-emergence herbicide for the control of velvetleaf and other broadleaf weeds in soybeans, field corn, sweet corn, and popcorn . Its future use may depend on the development of resistance in weeds, regulatory changes, and the development of new, more effective, or safer herbicides.
properties
IUPAC Name |
methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNQYNHDVRPZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032556 | |
Record name | Fluthiacet-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] | |
Record name | Fluthiacet-methyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5361 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C. | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.43 (bulk at 20 °C) | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/ | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Fluthiacet-methyl | |
Color/Form |
White powder, Ivory powder | |
CAS RN |
117337-19-6 | |
Record name | Fluthiacet-methyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117337-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluthiacet-methyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117337196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluthiacet-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUTHIACET-METHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C989JK2XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104.6 °C | |
Record name | FLUTHIACET-METHYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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